Kynurenine sulfate

Beschreibung

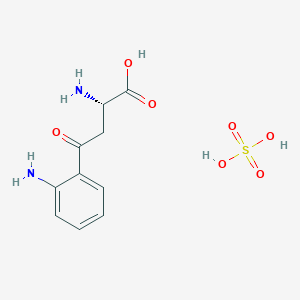

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wissenschaftliche Forschungsanwendungen

Neurobiological Applications

Kynurenine sulfate has been studied extensively for its effects on the central nervous system (CNS). Research indicates that systemic administration of KYNs can influence synaptic transmission and behavior.

Behavioral Effects

- Study Findings : A study on C57Bl/6j mice demonstrated that low doses of KYNs led to hypoactivity and spatial working memory deficits, while higher doses exhibited neuroprotective effects .

- Mechanism : The elevation of kynurenic acid (KYNA), a downstream metabolite, is believed to mediate these behavioral changes by modulating neurotransmission.

| Dose of KYNs (mg/bwkg) | Behavioral Outcome |

|---|---|

| 300 | Increased movement velocity |

| Low (exact value not specified) | Hypoactivity and memory deficits |

Immunological Applications

Kynurenine plays a vital role in immune regulation. Its immunosuppressive properties have been explored in various inflammatory conditions.

Colitis Model

- Study Findings : In a model of 2,4,6-trinitrobenzene sulfate-induced colitis, administration of kynurenine resulted in increased regulatory T cells and upregulation of anti-inflammatory cytokines like TGF-β and IL-10 .

- Implication : This suggests that kynurenine may have therapeutic potential in managing inflammatory bowel diseases.

| Cytokine | Expression Change |

|---|---|

| TGF-β | Upregulated |

| IL-10 | Upregulated |

Cardiovascular Applications

This compound has also been implicated in cardiovascular health, particularly in regulating blood pressure and vascular function.

Vasodilatory Effects

- Study Findings : KYNs have been shown to decrease blood pressure in spontaneously hypertensive rats and promote arterial relaxation through activation of adenylate cyclase pathways .

- Mechanism : This vasodilatory effect is independent of the endothelium and involves signaling pathways similar to those activated by nitric oxide.

| Effect | Observed Result |

|---|---|

| Blood Pressure | Decreased |

| Arterial Contraction | Inhibited |

Cognitive Impairment Research

Recent studies have linked kynurenine pathway metabolites to cognitive deficits induced by environmental toxins such as lead (Pb²⁺).

Lead Toxicity Study

- Findings : Elevated levels of KYNA were correlated with cognitive impairments in adult mice exposed to Pb²⁺. This suggests that modulation of the kynurenine pathway could be a therapeutic target for cognitive dysfunction caused by environmental toxins .

| Condition | KYNA Level Change |

|---|---|

| Pb²⁺ Exposure | Increased |

Case Studies and Insights

- Neuroprotection : High-dose KYNs administration has shown promise in neuroprotection against neurodegenerative diseases by modulating excitotoxicity through KYNA elevation.

- Immune Modulation : The immunosuppressive role of kynurenine highlights its potential as a therapeutic agent in autoimmune diseases and inflammatory conditions.

- Cardiovascular Health : KYNs' ability to induce vasodilation presents opportunities for developing treatments for hypertension and related cardiovascular disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key sulfate-containing tryptophan metabolites and related compounds:

Metabolic Pathways and Enzymatic Interactions

This compound vs. Indoxyl Sulfate :

Both are tryptophan-derived uremic toxins, but their metabolic origins differ. This compound is produced via hepatic kynurenine sulfation, whereas indoxyl sulfate arises from gut microbial conversion of tryptophan to indole, followed by hepatic sulfation . Both are cleared by OAT1/OAT3, but indoxyl sulfate exhibits stronger associations with thrombosis via AHR activation .- This compound vs. Estradiol Disulfate: Estradiol disulfate inhibits kynurenine aminotransferase-II (KAT-II) with nanomolar potency, while this compound is a substrate for KAT enzymes. The 17-sulfate group in estradiol disulfate forms hydrogen bonds with KAT-II active-site residues (Asn-202, Lys-263), a mechanism mimicked in synthetic inhibitors like JN-01 .

This compound vs. p-Cresol Sulfate :

p-Cresol sulfate is primarily derived from tyrosine/phenylalanine metabolism by gut microbes, unlike this compound, which originates from host tryptophan catabolism. Both correlate with TMAO levels, but p-cresol sulfate shows equal affinity for OAT1 and OAT3, whereas this compound prefers OAT1 .

Clinical and Pharmacological Relevance

Renal Handling :

this compound is preferentially transported by OAT1, while indoxyl sulfate and p-cresol sulfate interact with both OAT1 and OAT3 . Probenecid, an OAT inhibitor, increases plasma levels of these solutes in renal impairment .- Neurological Impact: this compound is less neurotoxic than its unsulfated form, which crosses the blood-brain barrier and generates excitotoxic metabolites like quinolinic acid . In contrast, indoxyl sulfate exacerbates neuroinflammation and cognitive deficits in chronic kidney disease .

- Therapeutic Targeting: Sulfate esters like estradiol disulfate inspire the design of KAT-II inhibitors. For example, JN-01 (IC₅₀: 73.8 μM) incorporates a sulfonamide group to mimic the 17-sulfate interaction, achieving a 3–4-fold potency increase over non-sulfated analogs .

Vorbereitungsmethoden

Direct Sulfation of L-Kynurenine

The most straightforward method involves the sulfation of L-kynurenine using sulfuric acid under controlled conditions. L-Kynurenine is dissolved in an aqueous medium, and stoichiometric amounts of sulfuric acid are added gradually to avoid excessive heat generation. The reaction proceeds as follows:

Key parameters include:

-

Temperature : Maintained at 4–10°C to prevent side reactions.

-

pH : Adjusted to 2.5–3.0 using sodium hydroxide to stabilize the sulfate ester bond.

-

Reaction Time : 2–4 hours for complete conversion.

The crude product is purified via recrystallization using ethanol-water mixtures, yielding a purity of >95%.

Enzymatic Preparation via Kynurenine Aminotransferases (KATs)

Role of KAT Isozymes

KATs catalyze the transamination of L-kynurenine to kynurenic acid (KYNA), but under specific conditions, they facilitate the stabilization of intermediates that can be sulfated. For example, rat liver KAT II exhibits a secondary activity that promotes sulfate conjugation in the presence of 3-hydroxyanthranilic acid.

Protocol for Enzymatic Sulfation

-

Substrate Preparation : 10 mM L-kynurenine in 50 mM phosphate buffer (pH 7.4).

-

Enzyme Activation : KAT II (purified via DEAE-cellulose chromatography) is pre-incubated with 100 µM pyridoxal phosphate (PLP) for 15 minutes.

-

Reaction Mixture :

-

2 mL substrate solution

-

0.5 mg activated KAT II

-

5 mM 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as sulfate donor

-

-

Incubation : 37°C for 1 hour.

-

Termination : Boiling for 5 minutes, followed by centrifugation to remove denatured proteins.

The product is isolated using ion-exchange chromatography, with a typical yield of 60–70%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. A two-stage continuous flow system is employed:

Performance Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 500 kg |

| Purity | 98.5% |

| Energy Consumption | 15 kWh/kg |

Purification Techniques

Column Chromatography

Purification relies on sequential chromatography steps to remove by-products like anthranilic acid and unreacted L-kynurenine.

DEAE-Cellulose Chromatography

Hydroxylapatite Chromatography

-

Adsorption : 10 mg protein/mL resin.

-

Elution : 0.1–0.5 M potassium phosphate buffer (pH 7.0).

Analytical Validation

Quality Control Metrics

| Method | Parameter | Specification |

|---|---|---|

| HPLC (C18 column) | Retention Time | 8.2 ± 0.3 minutes |

| LC-MS/MS | Molecular Ion | m/z 307.1 [M+H]⁺ |

| NMR (D₂O) | δ (ppm) | 7.8 (d, 2H, aromatic) |

Challenges and Optimizations

Stability of Sulfate Ester Bond

The sulfate group is prone to hydrolysis under alkaline conditions (pH > 8.0). Stabilization strategies include:

Q & A

Basic Research Questions

Q. What are the standardized methodologies for quantifying kynurenine sulfate in biological samples, and how can researchers validate their accuracy?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in detecting low concentrations in serum, cerebrospinal fluid, and tissue homogenates. Validation requires calibration curves using deuterated internal standards (e.g., d₄-kynurenine) to account for matrix effects. Recovery rates should exceed 85%, with intra- and inter-day precision below 15% CV . Researchers must also confirm absence of cross-reactivity with structurally similar metabolites (e.g., kynurenine or 3-hydroxykynurenine) using spike-and-recovery experiments.

Q. How does this compound modulate T-cell activity in vitro, and what are critical experimental controls?

- Methodological Answer : In vitro T-cell suppression assays typically use peripheral blood mononuclear cells (PBMCs) exposed to physiologically relevant concentrations of this compound (1–50 µM). Controls must include:

- Negative Control : T-cells cultured without this compound.

- Positive Control : IDO1-expressing dendritic cells to validate tryptophan depletion effects.

- Specificity Control : Co-treatment with 1-methyl-D-tryptophan (IDO1 inhibitor) to distinguish this compound-specific effects from broader tryptophan catabolism pathways . Proliferation is quantified via CFSE dilution or ³H-thymidine uptake, with cytokine profiling (e.g., IFN-γ, IL-10) to assess immune polarization.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound levels across immunological studies?

- Methodological Answer : Contradictions often arise from:

- Sample Collection Timing : Diurnal fluctuations in this compound (peak levels at midday) require standardized collection protocols .

- Compartmentalization : Plasma vs. intracellular concentrations may reflect distinct biological roles; simultaneous measurement using fractionation protocols is recommended.

- Disease Heterogeneity : Stratify cohorts by disease stage (e.g., early vs. late cancer) and comorbid conditions (e.g., chronic inflammation) that independently alter kynurenine pathways. Meta-analyses should employ random-effects models to account for inter-study variability .

Q. What experimental models best capture the dual role of this compound in neuroimmunology (e.g., neuroprotection vs. neurotoxicity)?

- Methodological Answer :

- In Vitro : Primary neuron-microglia co-cultures treated with this compound (10–100 µM) under oxidative stress (e.g., H₂O₂ exposure) to simulate neuroinflammatory conditions. Measure neuronal viability (MTT assay) and microglial activation (Iba1 staining) .

- In Vivo : Transgenic mice with astrocyte-specific IDO1 overexpression to model chronic this compound elevation. Behavioral tests (e.g., Morris water maze) paired with hippocampal metabolomics can disentangle dose-dependent effects .

Q. How should researchers design studies to investigate this compound’s crosstalk with the gut microbiome?

- Methodological Answer :

- Multi-Omics Integration : Pair fecal metagenomics (to identify tryptophan-metabolizing bacteria like Lactobacillus spp.) with serum this compound LC-MS/MS profiling.

- Gnotobiotic Models : Colonize germ-free mice with defined microbial consortia to isolate bacterial contributions to this compound production .

- Dietary Controls : Standardize tryptophan intake (e.g., 4 mg/kg/day) to minimize confounding from exogenous sources .

Data Interpretation & Contradiction Management

Q. What statistical approaches are optimal for analyzing nonlinear relationships between this compound and clinical outcomes?

- Methodological Answer : Use generalized additive models (GAMs) to detect U-shaped or threshold effects (e.g., neuroprotective at low concentrations, toxic at high concentrations). Sensitivity analyses should adjust for renal function (creatinine clearance) and liver enzymes (ALT/AST), as these influence this compound clearance .

Q. How can conflicting findings about this compound’s role in cancer progression be reconciled?

- Methodological Answer : Context-dependent effects require stratification by:

- Tumor Microenvironment : Hypoxia upregulates IDO1, altering this compound dynamics. Measure intratumoral vs. circulating levels via microdissection .

- Immune Cell Infiltration : Spatial transcriptomics (e.g., GeoMx DSP) to correlate this compound gradients with CD8+ T-cell exclusion zones .

Future Research Directions

Q. What novel techniques could elucidate this compound’s receptor-mediated signaling pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.